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This guide provides a comparative overview of the discontinued investigational oral IL-17A

inhibitor, Navepdekinra (formerly DC-806), against established biologic therapies for

moderate-to-severe plaque psoriasis. Due to the cessation of its development, publicly

available data for Navepdekinra is limited to Phase 1 clinical trials. This document aims to

contextualize its potential by juxtaposing its early clinical results with the robust, long-term

efficacy and safety data of approved biologics.

Executive Summary
Navepdekinra was a novel, orally administered small molecule designed to inhibit Interleukin-

17A (IL-17A), a key cytokine in the pathogenesis of psoriasis.[1] Early clinical data suggested a

favorable safety profile and a dose-dependent reduction in psoriasis severity.[2][3][4] However,

its development was discontinued, leaving its ultimate therapeutic potential unevaluated in

later-phase trials.[1] This guide serves as a hypothetical benchmarking exercise, utilizing the

limited Navepdekinra data alongside comprehensive data from established IL-17 inhibitors

(Secukinumab, Ixekizumab, Bimekizumab), an IL-12/23 inhibitor (Ustekinumab), and an oral

TYK2 inhibitor (Deucravacitinib).

Mechanism of Action: Targeting the IL-17 Pathway
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The IL-23/IL-17 axis is a cornerstone of psoriasis pathology. IL-23, produced by dendritic cells,

stimulates Th17 cells to release IL-17A. IL-17A then acts on keratinocytes, promoting the

hyperproliferation and inflammation characteristic of psoriatic plaques. Navepdekinra, as a

small molecule inhibitor of IL-17A, was designed to interrupt this signaling cascade. This

mechanism is shared by the monoclonal antibodies Secukinumab, Ixekizumab, and

Bimekizumab, which also target IL-17A or its receptor.

Caption: IL-17 Signaling Pathway in Psoriasis.

Comparative Efficacy Data
The following tables summarize key efficacy endpoints from Phase 3 clinical trials of

established biologics and the limited Phase 1 data for Navepdekinra. The primary endpoint in

most psoriasis trials is the Psoriasis Area and Severity Index (PASI), with PASI 75, PASI 90,

and PASI 100 representing a 75%, 90%, and 100% reduction in the score from baseline,

respectively.

Table 1: Efficacy of Navepdekinra and Established Biologics in Moderate-to-Severe Plaque

Psoriasis (Investigator-Reported Outcomes)
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Drug
(Class)

Trial
Primary
Endpoint

PASI 75
Response

PASI 90
Response

PASI 100
Response

Navepdekinra

(Oral IL-17A

Inhibitor)

Phase 1c

43.7% mean

PASI

reduction @

4 weeks (800

mg BID)

N/A N/A N/A

Secukinumab

(IL-17A

Inhibitor)

ERASURE Week 12
81.6% (300

mg)

59.2% (300

mg)

28.6% (300

mg)

Ixekizumab

(IL-17A

Inhibitor)

UNCOVER-2 Week 12
90% (80 mg

Q2W)

71% (80 mg

Q2W)

41% (80 mg

Q2W)

Bimekizumab

(IL-17A/F

Inhibitor)

BE SURE Week 16 N/A
86% (320 mg

Q4W)

61% (320 mg

Q4W)

Ustekinumab

(IL-12/23

Inhibitor)

PHOENIX 1 Week 12
67.1% (45

mg)
N/A N/A

Deucravacitin

ib (Oral TYK2

Inhibitor)

POETYK

PSO-1
Week 16

58.7% (6 mg

QD)
N/A N/A

Note: Data for established biologics are from their respective pivotal Phase 3 trials.

Navepdekinra data is from a small Phase 1c cohort and represents the mean PASI reduction,

not the proportion of responders. Direct comparisons are therefore not appropriate.

Comparative Safety Data
The safety profiles of biologic therapies are a critical consideration. The table below provides a

high-level overview of common adverse events associated with each drug class.

Table 2: Overview of Safety Profiles
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Drug (Class) Common Adverse Events
Serious Adverse Events of
Note

Navepdekinra (Oral IL-17A

Inhibitor)
Headache, Nausea (mild)

No serious adverse events

reported in Phase 1

IL-17 Inhibitors (Secukinumab,

Ixekizumab, Bimekizumab)

Nasopharyngitis, Upper

respiratory tract infection,

Injection site reactions, Oral

candidiasis

Inflammatory bowel disease

(new onset or exacerbation)

IL-12/23 Inhibitors

(Ustekinumab)

Nasopharyngitis, Upper

respiratory tract infection,

Headache, Fatigue

Major adverse cardiovascular

events (MACE) have been

monitored, but a direct causal

link is not firmly established.

Oral TYK2 Inhibitors

(Deucravacitinib)

Nasopharyngitis, Upper

respiratory tract infection,

Headache, Diarrhea

Potential risks related to JAK

inhibition are a consideration,

though deucravacitinib is a

selective TYK2 inhibitor.

Experimental Protocols
The data for the established biologics presented in this guide were generated from large-scale,

randomized, double-blind, placebo-controlled Phase 3 clinical trials. A typical experimental

workflow for such a trial is outlined below.

Key Methodologies in Pivotal Psoriasis Trials:

Study Design: Multicenter, randomized, double-blind, placebo-controlled trials are the gold

standard. Patients are typically randomized to receive the investigational drug at one or more

dose levels, a placebo, or an active comparator.

Patient Population: Adults with moderate-to-severe plaque psoriasis, defined by a baseline

PASI score ≥ 12, a static Physician's Global Assessment (sPGA) score ≥ 3, and body surface

area (BSA) involvement ≥ 10%.

Endpoints:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Endpoints: Co-primary endpoints are often the proportion of patients achieving

PASI 75 and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost

clear) at a specified time point (e.g., week 12 or 16).

Secondary Endpoints: Include the proportion of patients achieving PASI 90 and PASI 100,

improvements in health-related quality of life (e.g., Dermatology Life Quality Index - DLQI),

and efficacy in difficult-to-treat areas like the scalp, nails, and palms/soles.

Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse

events (SAEs), and laboratory abnormalities throughout the study period.

Caption: Typical Phase 3 Clinical Trial Workflow.

Conclusion
While the development of Navepdekinra has been discontinued, its mechanism as an oral IL-

17A inhibitor represented a promising therapeutic approach. The limited Phase 1 data

suggested biologic activity and a favorable short-term safety profile. For a comprehensive

evaluation of its potential, Navepdekinra would have required successful completion of Phase

2 and 3 trials to generate robust, comparative data against the highly effective established

biologics that have transformed the treatment landscape for psoriasis. This guide provides a

framework for how such a comparison would be structured, highlighting the rigorous data

requirements for new therapies in this competitive field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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